1-(3-Amino-6-chloropyrazin-2-YL)ethanone
Overview
Description
1-(3-Amino-6-chloropyrazin-2-YL)ethanone is a chemical compound with the molecular formula C6H6ClN3O and a molecular weight of 171.58 g/mol . It is characterized by the presence of an amino group at the 3rd position and a chlorine atom at the 6th position on a pyrazine ring, with an ethanone group attached to the 2nd position . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-6-chloropyrazin-2-YL)ethanone typically involves the reaction of 3-amino-6-chloropyrazine with acetyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield . The use of automated reactors and in-line purification systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-6-chloropyrazin-2-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides under specific conditions.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Scientific Research Applications
1-(3-Amino-6-chloropyrazin-2-YL)ethanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Amino-6-chloropyrazin-2-YL)ethanone involves its interaction with specific molecular targets and pathways . The amino and chlorine groups on the pyrazine ring allow the compound to bind to enzymes and receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-(3-Amino-6-bromopyrazin-2-YL)ethanone: Similar structure but with a bromine atom instead of chlorine.
1-(3-Amino-6-fluoropyrazin-2-YL)ethanone: Contains a fluorine atom instead of chlorine.
1-(3-Amino-6-iodopyrazin-2-YL)ethanone: Features an iodine atom in place of chlorine.
Uniqueness
1-(3-Amino-6-chloropyrazin-2-YL)ethanone is unique due to the specific electronic and steric effects imparted by the chlorine atom . These effects influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different halogen atoms .
Properties
IUPAC Name |
1-(3-amino-6-chloropyrazin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c1-3(11)5-6(8)9-2-4(7)10-5/h2H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REZWIVLHVIFWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=CN=C1N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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